2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid
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Overview
Description
2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H4F4O4 and a molecular weight of 204.08 g/mol . This compound is characterized by the presence of four fluorine atoms, a methoxy group, and a ketone group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid typically involves the fluorination of butanedioic acid derivatives. One common method includes the reaction of butanedioic acid with fluorinating agents under controlled conditions to introduce the fluorine atoms . The methoxy group is then introduced through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, while the methoxy and ketone groups facilitate specific chemical reactions. The pathways involved include nucleophilic and electrophilic interactions, making it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound shares the tetrafluoro substitution but differs in having hydroxyl groups instead of a methoxy and ketone group.
2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: Similar in fluorine substitution but with carbamate groups.
2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate: Similar in fluorine substitution but with nitrate groups.
Uniqueness
2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid is unique due to its combination of fluorine atoms, methoxy group, and ketone group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O4/c1-13-3(12)5(8,9)4(6,7)2(10)11/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYHTWJFTRVWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)O)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336242 |
Source
|
Record name | 2,2,3,3-tetrafluoro-4-methoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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